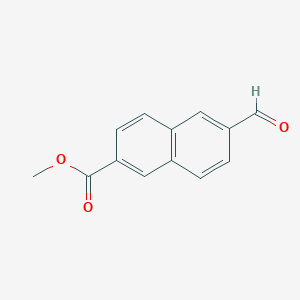

Methyl 6-formylnaphthalene-2-carboxylate

Descripción general

Descripción

“Methyl 6-formylnaphthalene-2-carboxylate” is an organic compound that incorporates a carboxyl functional group . Its molecular formula is C13H10O3 and it has a molecular weight of 214.22 .

Molecular Structure Analysis

The molecular structure of “Methyl 6-formylnaphthalene-2-carboxylate” consists of 13 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Physical And Chemical Properties Analysis

“Methyl 6-formylnaphthalene-2-carboxylate” has a molecular weight of 214.22 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

- Application : Methyl 6-formylnaphthalene-2-carboxylate can be used as a monomer to create functional (meth)acrylate polymers. These polymers find applications in drug delivery, coatings, and materials science .

- Application : It can be used to synthesize various derivatives, including amides, dioxolanes, benzofurans, and chalcones. Researchers have explored its use in constructing complex molecules and natural product synthesis .

- Application : Researchers investigate the role of this compound in natural products, such as alkaloids and secondary metabolites. Its unique structure may contribute to bioactivity .

- Application : Methyl 6-formylnaphthalene-2-carboxylate could serve as a scaffold for designing novel pharmaceuticals. Researchers explore its potential as an anti-inflammatory, antiviral, or anticancer agent .

- Application : Researchers study the absorption and emission spectra of this compound. It may find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

Polymer Chemistry and Functional Polymers

Organic Synthesis and Building Blocks

Natural Product Research

Medicinal Chemistry

Photophysics and Optoelectronics

Natural Dye and Colorant

Safety and Hazards

Mecanismo De Acción

Methyl 6-formylnaphthalene-2-carboxylate, also known as 2-Naphthalenecarboxylic acid, 6-formyl-, methyl ester, is a chemical compound with the molecular formula C13H10O3 . This article aims to provide a comprehensive review of its mechanism of action, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s worth noting that carboxylate compounds are often involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Carboxylic acids, in general, can donate a hydrogen to produce a carboxylate ion . They are stronger acids than alcohols due to the concept of resonance . This might give us some insight into the potential interactions of Methyl 6-formylnaphthalene-2-carboxylate with its targets.

Biochemical Pathways

Carboxylate compounds are known to play a role in one-carbon metabolism, a set of interconnected biochemical pathways driven by folate and methionine to generate methyl groups for use in dna synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation .

Propiedades

IUPAC Name |

methyl 6-formylnaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c1-16-13(15)12-5-4-10-6-9(8-14)2-3-11(10)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOUYXUGJXVYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467976 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7567-87-5 | |

| Record name | methyl 6-formyl-2-naphthalenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)

![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)